molecular formula C14H17FN2O2S2 B2691457 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide CAS No. 946356-41-8

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide

Cat. No. B2691457
CAS RN: 946356-41-8
M. Wt: 328.42
InChI Key: JYZMNTDLIYPOBM-UHFFFAOYSA-N
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Description

This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene and its derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Chemical Reactions Analysis

Thiophene derivatives can react with various nucleophiles and electrophiles . The dimethylamino group might also participate in reactions, given its nucleophilic nature.

Scientific Research Applications

Fluorescent Probes for Selective Discrimination

The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols is a significant application area. Wang et al. (2012) designed a reaction-based fluorescent probe that showcases high selectivity and sensitivity with potential applications in sensing thiophenols in environmental and biological samples (Wang et al., 2012).

Synthesis of Fluorescent Solvatochromic Dyes

Fluorescent solvatochromic dyes, incorporating dimethylamino and sulfonyl groups, exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive molecular probes for biological studies. Diwu et al. (1997) reported the synthesis and spectral properties of these dyes, highlighting their utility in biological event and process studies (Diwu et al., 1997).

Binding Study to Bovine Serum Albumin

The interaction of compounds with bovine serum albumin (BSA) is another research area, where N-n-butyl[(5-dimethylamino)-1-naphthalene]sulfonamide served as a fluorescent probe. This study by Jun et al. (1971) demonstrates the technique's capability in providing rapid determination of binding nature and its hydrophobic characteristics (Jun et al., 1971).

Gas-liquid Chromatography Derivatives

N-Dimethylaminomethylene derivatives have been explored for their properties and applications in gas-liquid chromatography of primary sulfonamides. Vandenheuvel and Gruber (1975) found these derivatives exhibit excellent chromatographic properties, facilitating the analysis of sulfonamides in biological studies (Vandenheuvel & Gruber, 1975).

Inhibitors with Potent Isozyme Inhibitory Properties

In the field of medicinal chemistry, thioureido-substituted sulfonamides have been synthesized and shown to inhibit carbonic anhydrase isozymes II and XII, with potential for lowering intraocular pressure in glaucoma treatment. Mincione et al. (2005) reported on the synthesis and biological activity of these compounds (Mincione et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some thiophene derivatives are known to have antimicrobial activity .

Future Directions

Thiophene derivatives are a topic of interest in medicinal chemistry due to their wide range of therapeutic properties . Future research could explore the potential applications of this specific compound.

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S2/c1-17(2)13(11-7-8-20-10-11)9-16-21(18,19)14-6-4-3-5-12(14)15/h3-8,10,13,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZMNTDLIYPOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide

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